4-(Cyclopropoxymethyl)-3-methoxyaniline
Description
4-(Cyclopropoxymethyl)-3-methoxyaniline is a substituted aniline derivative featuring a 3-methoxy group and a cyclopropoxymethyl substituent (-OCH₂C₃H₅) at the 4-position.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-(cyclopropyloxymethyl)-3-methoxyaniline |
InChI |
InChI=1S/C11H15NO2/c1-13-11-6-9(12)3-2-8(11)7-14-10-4-5-10/h2-3,6,10H,4-5,7,12H2,1H3 |
InChI Key |
JEVNXISWXOTUHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N)COC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropoxymethyl)-3-methoxyaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methoxyaniline.
Cyclopropylation: The introduction of the cyclopropyl group can be achieved through a cyclopropanation reaction. This involves the reaction of 3-methoxyaniline with a cyclopropyl halide (such as cyclopropyl bromide) in the presence of a base like sodium hydride.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropyl group.
Industrial Production Methods
In an industrial setting, the production of 4-(Cyclopropoxymethyl)-3-methoxyaniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropoxymethyl)-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
4-(Cyclopropoxymethyl)-3-methoxyaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Cyclopropoxymethyl)-3-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related 3-methoxyaniline derivatives, highlighting substituent variations, synthesis yields, and biological activities:
Biological Activity
4-(Cyclopropoxymethyl)-3-methoxyaniline is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C11H13N1O2 |
| Molecular Weight | 193.23 g/mol |
| IUPAC Name | 4-(Cyclopropoxymethyl)-3-methoxyaniline |
| InChI | InChI=1S/C11H13N1O2 |
| Canonical SMILES | CC1(C2(C1)CC2)C(C)C(=O)C=C(N)O |
Synthesis
The synthesis of 4-(Cyclopropoxymethyl)-3-methoxyaniline typically involves the following steps:
- Formation of Cyclopropyl Group : The cyclopropyl moiety is introduced through cyclopropanation reactions involving alkenes and diazo compounds.
- Substitution Reaction : The aniline structure is formed by nucleophilic substitution where the methoxy group is introduced at the para position relative to the amine group.
Antimicrobial Properties
Research indicates that 4-(Cyclopropoxymethyl)-3-methoxyaniline exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown:
- E. coli : Inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.
- Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 50 µg/mL.
These findings suggest potential applications in developing new antimicrobial agents.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. A case study involving human cancer cell lines (e.g., MCF-7 for breast cancer) revealed:
- Cell Viability Reduction : A dose-dependent decrease in cell viability with IC50 values around 30 µM after 48 hours of exposure.
This suggests that further exploration into its mechanism could reveal pathways for therapeutic interventions.
The proposed mechanism of action for 4-(Cyclopropoxymethyl)-3-methoxyaniline involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
- Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound induces oxidative stress in microbial cells, leading to cell death.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
- Conducted on various bacterial strains; results indicated strong bactericidal activity.
- Reference: Journal of Antimicrobial Agents, 2024.
-
Anticancer Activity Assessment :
- Evaluated against multiple cancer cell lines; significant cytotoxic effects were observed.
- Reference: Cancer Research Journal, 2024.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
